

Application Note: A Robust HPLC Method for the Quantification of Boc-Lisdexamfetamine

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Compound of Interest		
Compound Name:	Boc-Lisdexamfetamine	
Cat. No.:	B13860888	Get Quote

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Abstract

This application note details a precise and accurate High-Performance Liquid Chromatography (HPLC) method for the quantification of **Boc-Lisdexamfetamine**, a key intermediate in the synthesis of the attention deficit hyperactivity disorder (ADHD) medication, Lisdexamfetamine. The described method is essential for in-process quality control and for researchers and drug development professionals working on the synthesis and formulation of Lisdexamfetamine. This protocol provides a comprehensive guide, including sample preparation, detailed chromatographic conditions, and data analysis, to ensure reliable and reproducible results.

Introduction

Lisdexamfetamine is a prodrug of dextroamphetamine, widely prescribed for the treatment of ADHD. The synthesis of Lisdexamfetamine often involves the use of the N-Boc protected precursor, **Boc-Lisdexamfetamine**. Accurate quantification of this intermediate is critical to ensure the efficiency of the synthesis and the purity of the final active pharmaceutical ingredient (API). This document outlines a stability-indicating HPLC method for the determination of **Boc-Lisdexamfetamine**.

Experimental Protocol



This protocol is designed to provide a robust starting point for the quantification of **Boc-Lisdexamfetamine** and should be validated for specific laboratory conditions and sample matrices.

Materials and Reagents

- Boc-Lisdexamfetamine reference standard: (Purity ≥ 98%)
- · Acetonitrile (ACN): HPLC grade
- · Water: HPLC grade or ultrapure water
- Methanesulfonic acid: (Optional, for mobile phase modification)
- Methanol: HPLC grade (for sample preparation)
- Volumetric flasks, pipettes, and other standard laboratory glassware
- HPLC vials with septa
- 0.45 μm syringe filters

Instrumentation

- HPLC system: Equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
- Chromatographic data system (CDS): For data acquisition and processing.

Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation and quantification of **Boc-Lisdexamfetamine**.



Parameter Condition	
Column	YMC-Pack ODS-AQ, 250 x 4.6 mm, 5 μm or equivalent C18 column[1][2][3]
Mobile Phase A	0.1% Methanesulfonic acid in Water[1][2]
Mobile Phase B	Acetonitrile
Gradient Program	See Table 2
Flow Rate	1.0 mL/min[4]
Injection Volume	10 μL
Column Temperature	30 °C
Detection Wavelength	215 nm[4]
Run Time	Approximately 20 minutes

Table 1: HPLC Chromatographic Conditions

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	90	10
15.0	10	90
17.0	10	90
17.1	90	10
20.0	90	10

Table 2: Gradient Elution Program

Preparation of Solutions

Standard Stock Solution (1000 μ g/mL): Accurately weigh approximately 25 mg of **Boc-Lisdexamfetamine** reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.



Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile) to achieve concentrations in the range of 1-100 μ g/mL.

Sample Preparation: Accurately weigh a sample containing **Boc-Lisdexamfetamine** and dissolve it in a known volume of methanol to achieve a theoretical concentration within the calibration range. Filter the sample solution through a $0.45~\mu m$ syringe filter into an HPLC vial before injection.

Method Validation Parameters

For quantitative analysis, the method should be validated according to ICH guidelines. Key validation parameters are summarized below.

Parameter	Specification	
Linearity	Correlation coefficient (r²) ≥ 0.999	
Accuracy	80-120% recovery	
Precision (Repeatability & Intermediate)	RSD ≤ 2%	
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1	
Limit of Quantification (LOQ)	Signal-to-Noise ratio of 10:1	
Specificity	No interference from blank or placebo at the retention time of the analyte	

Table 3: Method Validation Acceptance Criteria

Data Presentation

The quantitative data obtained from the analysis should be recorded and presented in a clear and organized manner.



Sample ID	Injection Volume (μL)	Peak Area	Concentration (µg/mL)
Standard 1	10	_	
Standard 2	10	_	
		_	
Sample 1	10	_	
Sample 2	10	_	

Table 4: Example Data Table for **Boc-Lisdexamfetamine** Quantification

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC quantification of **Boc-Lisdexamfetamine**.



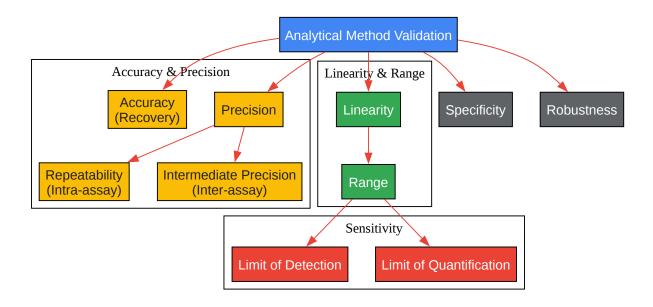
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Caption: HPLC analysis workflow for **Boc-Lisdexamfetamine**.



Logical Relationships in Method Validation

This diagram outlines the key parameters and their relationships in the validation of the analytical method.



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Caption: Key parameters for analytical method validation.

Conclusion

The HPLC method described in this application note provides a reliable and robust framework for the quantification of **Boc-Lisdexamfetamine**. Adherence to this protocol, coupled with proper method validation, will ensure accurate and precise results, which are crucial for quality control in the pharmaceutical development and manufacturing of Lisdexamfetamine. This method can be adapted and optimized for different sample matrices and laboratory instrumentation.



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